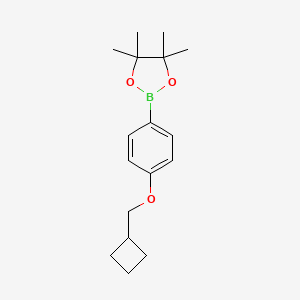
2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclobutylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-(Cyclobutylmethoxy)phenylboronic acid+Pinacol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic ester group can undergo oxidation to form the corresponding phenol.
Substitution: The cyclobutylmethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, nucleophiles like amines or alcohols can be used.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester.
Substituted Cyclobutylmethoxy Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In organic synthesis, 2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While direct biological applications of this compound are limited, its derivatives and the products of its reactions are often explored for their biological activity. For instance, biaryl compounds synthesized using this boronic ester can exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the production of high-performance materials.
作用機序
The primary mechanism by which 2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. This involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, regenerating the catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: A structurally similar compound with a methoxy group instead of a cyclobutylmethoxy group.
Uniqueness
2-(4-(Cyclobutylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclobutylmethoxy group, which can impart different steric and electronic properties compared to simpler boronic esters. This can influence the reactivity and selectivity of the compound in various chemical reactions.
特性
分子式 |
C17H25BO3 |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
2-[4-(cyclobutylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-13-6-5-7-13/h8-11,13H,5-7,12H2,1-4H3 |
InChIキー |
DYBASMBXYPUOIP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



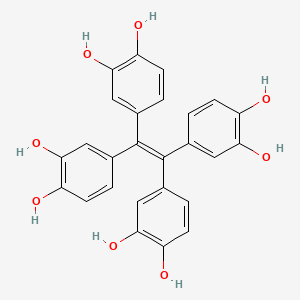
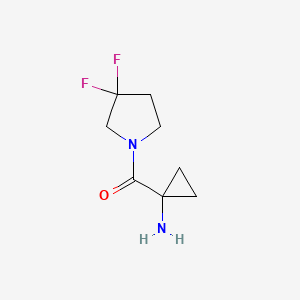
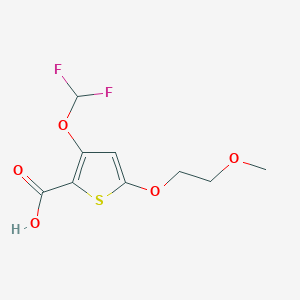


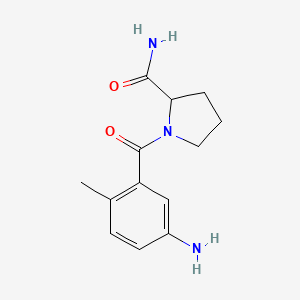

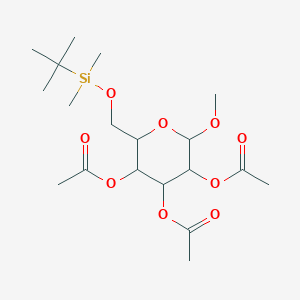




![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
